![molecular formula C21H22N6O3 B2844294 N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide CAS No. 1014048-10-2](/img/no-structure.png)

N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

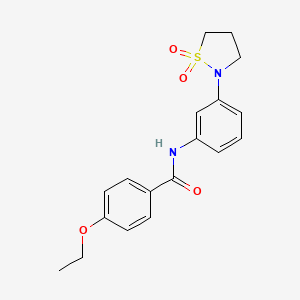

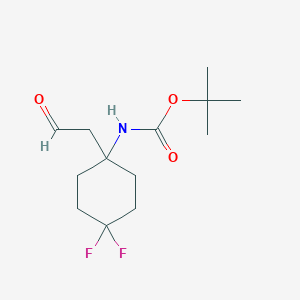

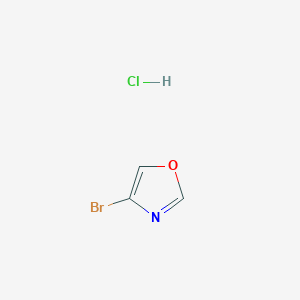

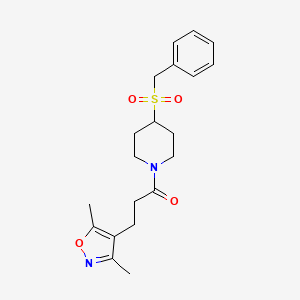

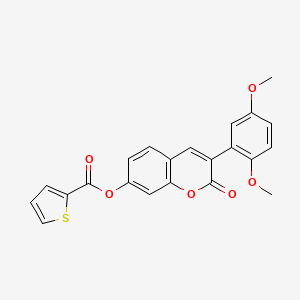

N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.

BenchChem offers high-quality N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Researchers have investigated the antiviral properties of this compound. Its structural features may contribute to inhibiting viral replication or entry. Further studies are needed to explore its efficacy against specific viruses .

- The compound’s chemical scaffold suggests potential antitumor effects. Scientists have explored its impact on cancer cell lines, assessing growth inhibition, apoptosis induction, and metastasis prevention .

- The synthesis of N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide involves cyclization reactions. Researchers have optimized synthetic routes to achieve high yields and operational simplicity .

- The substructure of this compound resembles key components in successful drugs like Atorvastatin and Sunitinib. Investigating its pharmacological properties could lead to novel drug candidates .

- One-step construction of 1,3,4-oxadiazoles with anticancer activity has been achieved from tertiary amines via a sequential copper(I)-catalyzed oxidative Ugi/aza-Wittig reaction. This compound may play a role in such transformations .

- Researchers have synthesized single-ion conductive polymer electrolytes (SIPE) using a reversible addition-fragmentation chain transfer (RAFT) copolymerization of 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl acrylate (UPyMA). These materials exhibit mechanical strength and electrochemical stability .

Antiviral Research

Antitumor Activity

Organic Synthesis

Drug Development

Oxadiazole Formation

Polymer Electrolytes

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-amine with N-(2-bromoethyl)oxalamide in the presence of a base to form the intermediate, which is then reacted with phenethylamine to yield the final product.", "Starting Materials": [ "3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-amine", "N-(2-bromoethyl)oxalamide", "Phenethylamine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: 3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-amine is reacted with N-(2-bromoethyl)oxalamide in the presence of a base (e.g. NaOH, KOH) in a suitable solvent (e.g. DMF, DMSO) to form the intermediate N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(2-oxoethyl)oxalamide.", "Step 2: The intermediate is then reacted with phenethylamine in the presence of a base (e.g. NaOH, KOH) in a suitable solvent (e.g. DMF, DMSO) to yield the final product, N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide.", "The reaction mixture is then purified by standard techniques such as column chromatography or recrystallization to obtain the pure compound." ] } | |

Numéro CAS |

1014048-10-2 |

Nom du produit |

N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide |

Formule moléculaire |

C21H22N6O3 |

Poids moléculaire |

406.446 |

Nom IUPAC |

N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-(2-phenylethyl)oxamide |

InChI |

InChI=1S/C21H22N6O3/c1-13-12-17(24-20(30)19(29)22-11-10-14-6-3-2-4-7-14)27(26-13)21-23-16-9-5-8-15(16)18(28)25-21/h2-4,6-7,12H,5,8-11H2,1H3,(H,22,29)(H,24,30)(H,23,25,28) |

Clé InChI |

GPEOTXOZASWHEJ-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)C3=NC4=C(CCC4)C(=O)N3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2844219.png)

![N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2844227.png)

![1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one](/img/structure/B2844232.png)